2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
Overview
Description
2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a heterocyclic compound that belongs to the quinoline family. It is a colorless solid that is water-soluble and has a melting point of 132-135°C. It has a number of applications in the fields of organic chemistry, pharmaceuticals, and materials science.
Scientific Research Applications
Structural and Spectroscopic Investigation
A detailed study on a structurally similar compound, 2-chloro-3-methylquinoline, highlighted its structural and spectroscopic evaluation using various techniques such as UV–Vis, NMR, and vibrational spectral techniques. The study extended to theoretical evaluations including density functional theory (DFT) and time-dependent DFT calculations, exploring electrostatic features, molecular electrostatic potential surfaces, and ligand-enzyme interactions with Malate Synthase from Mycobacterium Tuberculosis, suggesting a pharmaceutical potential through molecular docking analysis (Kose, Atac, & Bardak, 2018).
Synthesis and Biological Evaluation of Derivatives
Another strand of research involved the synthesis and in vitro evaluation of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives for their antifungal and antibacterial activities, showcasing the potential of chloro-quinoline derivatives in developing antimicrobial agents (Kategaonkar et al., 2010).
Nanomaterial Assisted Synthesis for Medicinal Chemistry
Research on nanomaterial-assisted synthesis of quinoline derivatives, such as 2-methyl-6-nitroquinoline, emphasized the importance of these compounds in medicinal chemistry, especially as last-line therapies for bacterial and viral infections. The use of nanoparticles in synthesis processes highlighted potential yield improvements and reaction time reductions, contributing to the efficiency of drug production like chloroquine and hydroxychloroquine (Chandrappa et al., 2020).
Anticancer Activities
Studies have also delved into the synthesis and evaluation of quinoline derivatives for anticancer activities. For example, 2,4-dichloro-6-methylquinoline showed cytotoxic and apoptotic activity against human oral carcinoma cell lines, indicating its potential as an anti-cancer agent (Somvanshi et al., 2008).
Properties
IUPAC Name |
2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-8-5-13(14)15-12-7-10-4-2-3-9(10)6-11(8)12/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGREYUBXFOZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C3CCCC3=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640038 | |
Record name | 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361982-79-8 | |
Record name | 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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